4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a furo ring fused to a pyrimidine ring, with phenyl and phenylamino substituents. The presence of a thioxo group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyrimidine derivatives with phenyl isothiocyanate can lead to the formation of the desired compound through subsequent cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl and phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4-(phenylamino)-7-oxofuro[3,4-d]pyrimidin-5(7H)-one: Similar structure but with an oxo group instead of a thioxo group.
2-phenyl-4-(phenylamino)-7-thioxopyrrolo[3,4-d]pyrimidin-5(7H)-one: Similar structure but with a pyrrolo ring instead of a furo ring.
Uniqueness
The uniqueness of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
104824-50-2 |
---|---|
Molecular Formula |
C18H11N3O2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H11N3O2S/c22-17-13-14(18(24)23-17)20-15(11-7-3-1-4-8-11)21-16(13)19-12-9-5-2-6-10-12/h1-10H,(H,19,20,21) |
InChI Key |
NKSNNAQXLCHIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NC4=CC=CC=C4)C(=O)OC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.